molecular formula C19H22F3N5O B2514046 1-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 1797955-54-4

1-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea

Katalognummer: B2514046
CAS-Nummer: 1797955-54-4
Molekulargewicht: 393.414
InChI-Schlüssel: IETIUYNBJQPYEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a urea derivative featuring a piperidine core substituted with a 6-methylpyridazin-3-yl group and linked via a methylene bridge to a urea moiety. The urea group is further substituted with a 3-(trifluoromethyl)phenyl ring. The pyridazine ring may contribute to π-stacking interactions, while the piperidine scaffold offers conformational flexibility for target engagement.

Eigenschaften

IUPAC Name

1-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3N5O/c1-13-5-6-17(26-25-13)27-9-7-14(8-10-27)12-23-18(28)24-16-4-2-3-15(11-16)19(20,21)22/h2-6,11,14H,7-10,12H2,1H3,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETIUYNBJQPYEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCC(CC2)CNC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 1-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a novel chemical entity with potential therapeutic applications. Its unique structure, which combines a piperidine and a pyridazine moiety with a trifluoromethyl-substituted phenyl group, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of the compound is C20H24N4F3OC_{20}H_{24}N_{4}F_{3}O, with a molecular weight of approximately 392.43 g/mol. The structure can be represented as follows:

1 1 6 Methylpyridazin 3 yl piperidin 4 yl methyl 3 3 trifluoromethyl phenyl urea\text{1 1 6 Methylpyridazin 3 yl piperidin 4 yl methyl 3 3 trifluoromethyl phenyl urea}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may modulate various signaling pathways, particularly those involved in cell proliferation and apoptosis. The compound is believed to bind to certain receptors or enzymes, leading to alterations in gene expression and metabolic processes.

Anticancer Activity

Studies have demonstrated that compounds similar to 1-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea exhibit significant anticancer properties. For instance, derivatives with similar structural features have shown potent inhibition of cell proliferation in various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells, with IC50 values ranging from 0.19 to 5.13 µM .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Preliminary studies indicate that it possesses bactericidal activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for related compounds were reported between 15.625 to 125 µM .

Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives based on the core structure of 1-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea . These derivatives were tested for their cytotoxicity against MCF-7 cells, revealing that modifications in the trifluoromethyl group enhanced anticancer activity significantly .

Study 2: Antimicrobial Properties

Another study focused on the antibacterial effects of related compounds against MRSA and Enterococcus species. The results indicated that certain derivatives exhibited strong antibiofilm activity, disrupting established biofilms at concentrations lower than traditional antibiotics like ciprofloxacin .

Data Summary

Activity Target Organism/Cell Line IC50/MIC Values Reference
AnticancerMCF-7 (breast cancer)0.19 - 5.13 µM
AntimicrobialMRSA15.625 - 125 µM
AntimicrobialEnterococcus spp.Varies; effective in biofilm disruption

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that derivatives of 1-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea exhibit significant anticancer properties. Studies show that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells through:

  • Activation of Caspases : This leads to programmed cell death.
  • Modulation of the PI3K/Akt Pathway : This pathway is crucial for cell survival and proliferation.

Neurological Effects

The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. The presence of the piperidine and pyridazine moieties indicates possible interactions with:

  • Dopamine Receptors : Implicated in mood regulation and motor control.
  • Serotonin Receptors : Involved in mood, cognition, and perception .

Case Studies and Research Findings

Several studies have documented the efficacy of the compound in various biological contexts:

  • Anticancer Studies : A study demonstrated that similar compounds could effectively inhibit growth in multiple cancer cell lines, highlighting the potential for further development as anticancer agents .
  • Neuropharmacology Research : Investigations into the effects on neurotransmitter systems suggest that this compound may offer therapeutic benefits for conditions like depression and anxiety disorders .

Vergleich Mit ähnlichen Verbindungen

Piperidine-Based Ureas with Acyl/Sulfonyl Substituents

  • Compound 11 (): 1-(1-(2-Methylbutyryl)piperidin-4-yl)-3-(4-(trifluoromethyl)phenyl)urea Substituents: Acyl group (2-methylbutyryl) on piperidine. Molecular Weight: 371.4 g/mol (C₁₈H₂₄F₃N₃O₂).
  • Compound 12 (): 1-(1-(Methanesulfonyl)piperidin-4-yl)-3-(4-(trifluoromethyl)phenyl)urea Substituents: Sulfonyl group on piperidine. Molecular Weight: 367.4 g/mol (C₁₄H₁₈F₃N₃O₃S).

Thiazole- and Piperazine-Containing Ureas

  • Compound 11e (): 1-(3-(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea
    • Substituents : Thiazole-piperazine-hydrazinyl moiety.
    • Molecular Weight : ~533.44 g/mol (C₂₂H₂₀F₃N₇O₂).
    • Key Difference : The thiazole and piperazine groups introduce hydrogen-bonding capacity (PSA >90), which may enhance target affinity but increase metabolic susceptibility .

Pyridazine-Containing Analogues

  • 1-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(3-phenylpropyl)urea ():
    • Substituents : 3-Phenylpropyl on urea.
    • Molecular Weight : 367.5 g/mol (C₂₁H₂₉N₅O).
    • Key Difference : The 3-phenylpropyl group lacks the electron-withdrawing trifluoromethyl moiety, likely reducing electrophilic interactions with target proteins .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) logP (Predicted) PSA (Ų) Key Substituent Effects
Target Compound ~443.45 ~3.8 ~70 Pyridazine enhances π-stacking; trifluoromethyl improves metabolic stability.
Compound 11 () 371.4 ~3.5 ~60 Acyl group increases lipophilicity.
Compound 11e () 533.44 ~4.2 ~110 Thiazole-piperazine moiety raises PSA, reducing CNS penetration.
Bicyclo Derivative 482.52 ~3.0 ~90 Bicyclo structure may improve target selectivity but limit solubility.

Q & A

Q. What are the optimal synthetic routes for 1-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea?

The synthesis of this compound typically involves multi-step reactions:

  • Step 1 : Preparation of the piperidine-pyridazine core via nucleophilic substitution or coupling reactions using reagents like EDCI or DCC to form amide/urea bonds .
  • Step 2 : Functionalization of the piperidine nitrogen with a methyl group, followed by coupling to the trifluoromethylphenyl urea moiety using carbodiimide-mediated reactions .
  • Purification : Column chromatography (e.g., silica gel, eluent: CH₂Cl₂/MeOH) and recrystallization (solvent: ethanol/water) are critical for isolating high-purity products .
  • Yield Optimization : Reaction parameters (temperature, solvent polarity) must be tuned to minimize side products, as seen in analogous urea derivatives .

Q. How can spectroscopic methods (NMR, IR, MS) be applied to confirm the compound’s structure?

  • ¹H/¹³C NMR : Key signals include the trifluoromethylphenyl group (δ 7.4–7.6 ppm for aromatic protons) and piperidine protons (δ 2.5–3.5 ppm). The urea NH peak (~δ 8–10 ppm) may split due to hydrogen bonding .
  • IR Spectroscopy : Urea carbonyl stretches appear at ~1640–1680 cm⁻¹, while pyridazine C=N absorbs near 1550 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ expected for C₂₀H₂₁F₃N₆O) with isotopic patterns matching the trifluoromethyl group .

Q. What solvent systems are suitable for solubility and stability studies?

  • Solubility : Test in DMSO (for in vitro assays) and aqueous buffers (pH 7.4) with co-solvents like PEG-400 for pharmacokinetic studies .
  • Stability : Monitor degradation via HPLC under accelerated conditions (40°C, 75% humidity). The trifluoromethyl group enhances hydrolytic stability compared to halogenated analogs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide optimization of this compound?

  • Core Modifications : Replace the pyridazine with pyridine or pyrimidine to assess impact on target binding. For example, pyridazine derivatives show higher enzyme inhibition due to planar geometry .
  • Substituent Effects : Compare trifluoromethyl (electron-withdrawing) vs. methyl (electron-donating) groups on phenyl rings. The CF₃ group improves metabolic stability but may reduce solubility .
  • Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent polarity with binding affinity to targets like kinases or GPCRs .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • In Vitro vs. In Vivo Discrepancies : If in vitro IC₅₀ values (e.g., 10 nM) do not translate to in vivo efficacy, evaluate bioavailability via pharmacokinetic assays (Cₘₐₓ, AUC) and metabolite profiling .
  • Target Selectivity : Use competitive binding assays (e.g., radioligand displacement) to distinguish off-target effects. For example, urea derivatives may cross-react with carbonic anhydrase isoforms .
  • Reproducibility : Validate assays across multiple cell lines (e.g., HEK293 vs. HeLa) and control for batch-to-batch compound purity .

Q. How can computational methods predict the compound’s mechanism of action?

  • Molecular Dynamics (MD) Simulations : Simulate urea-enzyme interactions (e.g., hydrogen bonding with catalytic residues) over 100 ns trajectories to identify stable binding conformations .
  • Pharmacophore Modeling : Map essential features (e.g., urea NH as H-bond donor, pyridazine as aromatic π-stack) to screen virtual libraries for analogs .
  • Machine Learning : Train models on published urea compound datasets to predict ADMET properties or toxicity risks .

Q. What in vitro assays are recommended for evaluating target engagement?

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., ATPase activity for kinase targets) with Z’-factor >0.5 to ensure robustness .
  • Cellular Uptake : Quantify intracellular concentrations via LC-MS/MS in cancer cell lines (e.g., MCF-7), normalizing to protein content .
  • Cytotoxicity : Perform MTT assays with EC₅₀ calculations, comparing to reference drugs (e.g., doxorubicin) and controls for solvent interference .

Methodological Notes

  • Contradictions in Data : Variability in biological activity may arise from differences in assay conditions (e.g., serum concentration in cell culture) .
  • Advanced Characterization : Use X-ray crystallography to resolve 3D structure if synthetic yields permit single-crystal growth .
  • Ethical Compliance : Adhere to OECD guidelines for preclinical toxicity testing, including Ames test for mutagenicity .

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